2-thiosalvinorin B

Description

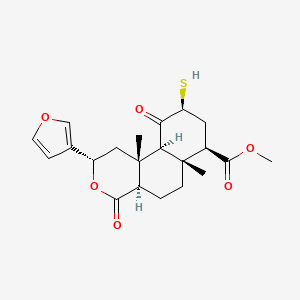

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26O6S |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-sulfanyl-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C21H26O6S/c1-20-6-4-12-19(24)27-14(11-5-7-26-10-11)9-21(12,2)17(20)16(22)15(28)8-13(20)18(23)25-3/h5,7,10,12-15,17,28H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1 |

InChI Key |

NGNBKFTYZQINBO-CEFSSPBYSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)S)C)C4=COC=C4 |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)S)C)C4=COC=C4 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 2 Thiosalvinorin B

Synthetic Pathways to 2-Thiosalvinorin B and its C-2 Epimers

The synthesis of this compound and its epimeric counterpart, 2-epi-2-thiosalvinorin B, typically involves the modification of the natural product salvinorin B or its precursors. Key synthetic strategies often revolve around nucleophilic substitution reactions at the C-2 position, with careful control over stereochemistry to access either the α- or β-configuration.

Development of Convenient Synthetic Methods for Alpha-Configuration this compound

The synthesis of this compound, which possesses the natural α-configuration at the C-2 stereogenic center, has been facilitated by the development of improved synthetic routes. A notable approach involves the use of 2β-chlorosalvinorin B as a crucial intermediate. This intermediate can be reacted with a sulfur nucleophile, such as sodium hydrogen sulfide (B99878) (NaSH) in a mixture of methanol (B129727) and dimethylformamide, to yield this compound. The desired α-configuration at C-2 in the resulting thiol (compound 5 in referenced literature) is confirmed by spectroscopic analysis, specifically by observing large coupling constants for the H-2 and H-3 protons (J=6 Hz and 12Hz), which are indicative of the β-orientation of the hydrogen at C-2 nih.gov. This method provides a direct route to the biologically relevant α-isomer.

Methodologies for the Preparation of 2-epi-2-Thiosalvinorin B (Beta-Configuration)

Accessing the 2-epi-2-thiosalvinorin B (β-configuration) typically requires a synthetic strategy that introduces the sulfur atom with inversion of stereochemistry at the C-2 position. One established method involves the preparation of a triflated intermediate from salvinorin B. This triflated precursor is then reacted with potassium thioacetate (B1230152) in acetone (B3395972) at low temperatures (−20°C). This nucleophilic substitution reaction proceeds with inversion of configuration, yielding the 2β-epimer of the corresponding thioacetate derivative (compound 7 in referenced literature). Subsequent deacetylation of this intermediate provides 2-epi-2-thiosalvinorin B (compound 8) nih.govacs.org.

Role of Key Intermediate Compounds in Thiosalvinorin B Synthesis (e.g., 2β-chlorosalvinorin B)

The compound 2β-chlorosalvinorin B has emerged as a valuable and convenient intermediate in the synthesis of this compound and its derivatives nih.gov. Its preparation from salvinorin B can be achieved using mild chlorination conditions, such as the Appel reaction (CCl₄-Ph₃P), which provides a significantly improved yield (65%) compared to older methods like using SOCl₂/Py (29% yield) nih.gov. The utility of 2β-chlorosalvinorin B lies in its ability to undergo nucleophilic substitution reactions at the C-2 position, allowing for the introduction of various sulfur-containing functionalities while retaining or inverting the stereochemistry, thereby enabling the synthesis of diverse analogs, including those with the natural α-configuration of salvinorin A nih.gov.

Exploration of Synthetic Routes for Related Sulfur-Containing Salvinorin Analogs

Beyond this compound and its direct epimer, research has extended to the synthesis of a broader range of sulfur-containing salvinorin analogs. These efforts often parallel the synthetic strategies employed for the C-2 thio-derivatives. For instance, the reaction of 2β-chlorosalvinorin B with potassium thioacetate in acetone has been utilized to produce sulfur analogs of salvinorin A nih.gov. The exploration of these related analogs is crucial for a comprehensive understanding of how structural modifications, particularly the incorporation of sulfur and the stereochemistry at C-2, influence binding affinity and functional activity at opioid receptors nih.govcapes.gov.brnih.gov.

Optimization of Synthetic Yields and Stereoselectivity in this compound Production

Optimizing synthetic yields and achieving high stereoselectivity are paramount in the production of this compound and its epimers. The development of the Appel reaction for the synthesis of 2β-chlorosalvinorin B, for example, represents an optimization that significantly increased the yield from 29% to 65% nih.gov. Furthermore, the choice of nucleophile and reaction conditions in the subsequent substitution step is critical for controlling the stereochemical outcome. Reactions with reagents like sodium hydrogen sulfide tend to yield the α-configuration, while reactions with potassium thioacetate, under specific conditions, can lead to inversion and the formation of the β-epimer nih.gov. The precise control over stereochemistry is vital, as studies have indicated that analogs with the natural α-configuration at C-2 often exhibit higher affinity for KOR compared to their β-epimers nih.govcapes.gov.brnih.gov.

Data Tables

Table 1: Synthesis of Key Intermediate 2β-chlorosalvinorin B

| Reaction/Method | Reagents/Conditions | Yield | Notes |

| Chlorination of Salvinorin B | CCl₄-Ph₃P (Appel reaction), mild conditions | 65% | Improved over previous methods |

| Chlorination of Salvinorin B | SOCl₂/Py | 29% | Previous method |

Table 2: Synthesis of this compound (α-Configuration)

| Starting Material | Intermediate | Reagents/Conditions | Product | Stereochemistry at C-2 | Spectroscopic Confirmation |

| Salvinorin B | 2β-chlorosalvinorin B | NaSH in methanol and dimethylformamide | This compound (5) | α-configuration | Large coupling constants for H-2 and H-3 protons (J=6 Hz and 12Hz) |

Table 3: Synthesis of 2-epi-2-Thiosalvinorin B (β-Configuration)

| Starting Material | Intermediate | Reagents/Conditions | Product | Stereochemistry at C-2 | Notes |

| Salvinorin B | Triflated Salvinorin B | Potassium thioacetate in acetone (−20°C), followed by deacetylation | 2-epi-2-Thiosalvinorin B (8) | β-configuration | Nucleophilic substitution with inversion of configuration |

Table 4: Synthesis of Related Sulfur-Containing Salvinorin Analogs

| Target Analog | Precursor/Intermediate | Reagents/Conditions | Product | Notes |

| Sulfur analog of Salvinorin A | 2β-chlorosalvinorin B | Potassium thioacetate in acetone | Compound 6 | Representative sulfur analog synthesis |

Structure Activity Relationship Sar Studies of 2 Thiosalvinorin B and Its Analogs

Influence of Sulfur Substitution at the C-2 Position on Kappa-Opioid Receptor Binding Affinity

The C-2 position of salvinorin A, typically bearing an acetoxy group, is a key site for structural modification. Replacing the oxygen atom of the acetoxy group with sulfur, as seen in 2-thiosalvinorin B analogs, has been investigated for its effect on KOR binding affinity nih.govcapes.gov.br. Studies have indicated that the introduction of sulfur at the C-2 position can lead to compounds with significant KOR binding affinity. Specifically, thioanalogs with the same stereochemical configuration at the C-2 position as natural salvinorin A generally exhibit higher affinity to the KOR compared to their epimeric counterparts nih.govcapes.gov.br. This suggests that the nature of the atom at C-2 and its spatial orientation are critical determinants of KOR interaction.

Critical Importance of the C-2 Stereogenic Center Configuration on KOR Affinity

The stereochemistry at the C-2 position is paramount for KOR binding affinity. Research has consistently shown that the configuration analogous to that found in natural salvinorin A (often referred to as the 'α' configuration) confers higher affinity to the KOR than the inverted or 'β' epimer nih.govcapes.gov.br. For instance, when comparing this compound with its epimer, the former demonstrates superior binding to the KOR. This stereoselectivity highlights the precise fit required within the KOR binding pocket, where subtle changes in the three-dimensional arrangement of substituents can drastically alter receptor engagement nih.govmdpi.com.

Structural Modifications Beyond C-2 and their Effects on Receptor Interaction Profiles

While the C-2 position is a major focus for SAR studies, modifications at other sites of the salvinorin scaffold have also been explored. Alterations to the C-4 position or the furan (B31954) ring generally lead to a substantial decrease or complete loss of affinity for opioid receptors nih.govbeilstein-journals.org. For example, modifications of the furan ring have frequently resulted in dramatically reduced KOR affinity beilstein-journals.org. Conversely, small substituents at the C-16 position have shown minimal impact on affinity beilstein-journals.org. The C-2 position remains the most amenable to modification, with a wide range of functional groups, including ethers, amides, and thioesters, having been synthesized and evaluated, often leading to compounds with altered affinity, potency, or duration of action transpopmed.orgresearchgate.netfrontiersin.org. For instance, ethoxymethyl ether (EOM) analogs of salvinorin B have demonstrated increased metabolic stability and longer duration of action compared to salvinorin A frontiersin.orgmdpi.comwikipedia.org. Furthermore, studies on 22-thiocyanatosalvinorin A (RB-64) have shown it to be an extremely potent KOR agonist, with an affinity in the sub-nanomolar range, and selective for KOR over mu- and delta-opioid receptors nih.gov.

Data Tables

Table 1: Kappa-Opioid Receptor (KOR) Binding Affinities of Salvinorin Analogs

| Compound Name | Modification/Feature | KOR Binding Affinity (Ki or IC50, nM) | Reference(s) |

| Salvinorin A (SalA) | Natural product | ~4 nM nih.govresearchgate.net, 2.66 nM acs.org | acs.orgmdpi.comnih.govresearchgate.net |

| Salvinorin B (SalB) | C-2 hydroxyl derivative of SalA | >10,000 nM nih.gov, inactive mdpi.comnih.gov | mdpi.commdpi.comnih.gov |

| This compound | Sulfur substitution at C-2 position | Not explicitly quantified in provided text | nih.govcapes.gov.br |

| 2β-Thiosalvinorin B | Sulfur substitution at C-2 position, β-configuration | Not explicitly quantified in provided text | nih.gov |

| 22-Thiocyanatosalvinorin A (RB-64) | Thiocyanate substitution at C-22 position | 0.59 nM nih.gov | nih.gov |

| Salvinorin C | C-1 acetylated derivative | 1022 nM nih.gov | nih.gov |

| EOM-Sal B | Ethoxymethyl ether analog of SalB | Not explicitly quantified in provided text | frontiersin.orgmdpi.comwikipedia.org |

| MOM-Sal B | Methoxymethyl ether analog of SalB | Not explicitly quantified in provided text | wikipedia.orgnih.gov |

| 16-Bromo SalA | Bromine substitution at C-16 position | Not explicitly quantified in provided text | frontiersin.org |

| 16-Ethynyl SalA | Ethynyl substitution at C-16 position | Not explicitly quantified in provided text | frontiersin.org |

Note: Where direct quantitative data for this compound and its specific epimers were not explicitly provided in the search snippets, their general impact on affinity is described based on the text.

Molecular Pharmacology and Receptor Interaction Mechanisms of 2 Thiosalvinorin B

Functional Characterization of Receptor Activation and Signal Transduction by 2-Thiosalvinorin B

Kappa-Opioid Receptor Mediated Activation of Intracellular Calcium Mobilization

The activation of G protein-coupled receptors (GPCRs), such as the kappa-opioid receptor, often leads to downstream signaling events, including the modulation of intracellular calcium levels. Studies have investigated the capacity of this compound to elicit such responses. In assays measuring intracellular calcium mobilization in HEK-293 cells expressing the human kappa-opioid receptor (hKOR), this compound has demonstrated significant agonist activity.

Research has quantified this activity, establishing an EC50 value for this compound in activating intracellular calcium mobilization. The reported EC50 is 287 ± 85 nM, with a maximal effect (Emax) of 90% nih.gov. This indicates that this compound is a potent agonist capable of eliciting a substantial calcium response via the hKOR. Another source corroborates this finding, listing an EC50 of 287 nM for this compound in a human kappa opioid receptor assay measuring intracellular calcium mobilization bindingdb.org.

Table 1: Intracellular Calcium Mobilization Activity of this compound at the Human Kappa-Opioid Receptor

| Compound | Target (hKOR) | Assay Type | EC50 (nM) | Emax (%) | Reference |

| This compound | Human Kappa-Opioid Receptor (hKOR) | Intracellular Calcium Mobilization | 287 ± 85 | 90 | nih.gov |

Conformational Dynamics of Kappa-Opioid Receptor Upon this compound Binding

Understanding the conformational changes that the kappa-opioid receptor undergoes upon ligand binding is crucial for elucidating its activation mechanisms and for rational drug design. Structural studies and mutagenesis experiments have identified key amino acid residues within the KOR that are critical for the binding and activation by ligands like salvinorin A and its analogs, including this compound.

Research indicates that the binding of salvinorin A to the KOR involves interactions with specific tyrosine residues, such as Tyr313, Tyr312, Tyr320 in helix 7, and Tyr139 in helix 3 nih.govacs.orgcapes.gov.br. Notably, studies involving cysteine-substitution mutagenesis have shown that mutating residues predicted to be in close proximity to the free thiol group of this compound, particularly Tyr313, to cysteine resulted in enhanced affinity for this compound nih.govacs.orgresearchgate.net. This suggests that Tyr313 plays a significant role in the binding interaction with this compound, likely through hydrogen bonding or other favorable interactions.

Advanced Preclinical Research Methodologies Utilizing 2 Thiosalvinorin B

Application of 2-Thiosalvinorin B in Molecular Docking and Molecular Dynamics Simulations of KOR

Molecular docking and molecular dynamics (MD) simulations are computational techniques essential for predicting and analyzing the interactions between a ligand and its target protein at an atomic level. This compound has been utilized in these simulations to elucidate its binding mode within the KOR and to investigate the dynamic nature of these interactions acs.orgmdpi.comwaocp.orgniscpr.res.inuams.edumdpi.comnih.govnih.govaps.org. By employing 3D pharmacophore models, often based on the established binding patterns of salvinorin A, researchers can virtually screen and analyze compounds like this compound. These simulations aid in identifying critical amino acid residues involved in ligand binding and receptor activation, thereby shedding light on the molecular basis of KOR selectivity and efficacy acs.orgmdpi.com. MD simulations, in particular, provide insights into the temporal evolution of ligand-receptor complexes, revealing conformational changes and the stability of interactions over time uams.edumdpi.comnih.govaps.orgnih.gov. Such computational studies are pivotal in guiding the rational design of novel KOR-targeting therapeutics.

Utilization of this compound as a Pharmacological Probe for KOR Binding Site Elucidation

This compound serves as a crucial pharmacological probe for mapping the KOR binding site. Its utility is amplified through its combination with site-directed mutagenesis and the substituted cysteine accessibility method. By introducing cysteine residues at specific positions within the KOR, researchers can investigate how these modifications influence the binding of this compound, especially concerning its thiol group. For instance, mutations of tyrosine residues predicted to be in close proximity to the thiol group, such as Tyr313, to cysteine have demonstrated enhanced affinity for this compound electricveg.comnih.govacs.orgelectricveg.comcapes.gov.brresearchgate.netresearchgate.netacs.org. This experimental strategy has been instrumental in identifying key amino acid residues within the KOR that are vital for the binding and activation by salvinorin A and its analogs, including this compound nih.govacs.orgcapes.gov.brresearchgate.net. These findings contribute to a detailed understanding of the binding pocket's topography and the specific interactions responsible for KOR selectivity acs.orgresearchgate.net.

In Vitro Cell-Based Assays for Studying this compound Activity (e.g., HEK-293 cells)

In vitro cell-based assays are indispensable for evaluating the functional activity of compounds like this compound at the KOR. Human Embryonic Kidney (HEK) 293 cells are a preferred model system for these studies due to their high transfection efficiency, enabling the expression of heterologous receptors such as the KOR researchgate.netscientificlabs.co.ukresearchgate.netnih.govinnoprot.com. When HEK-293 cells are engineered to express the KOR, they provide a platform to assess this compound's ability to bind and modulate receptor activity. Functional assays, including those measuring G protein activation (e.g., [35S]GTPγS binding assays) and β-arrestin recruitment, are employed to characterize the compound's pharmacological profile acs.orgacs.orgresearchgate.netnih.gov. These assays allow for the quantitative measurement of receptor activation, distinguishing between agonists, antagonists, and partial agonists, and identifying potential biased signaling towards specific downstream pathways acs.orgacs.org.

Chromatographic and Spectroscopic Techniques for Characterization of this compound in Research Studies

The rigorous characterization of synthesized compounds like this compound is paramount for ensuring the validity of research findings. Chromatographic and spectroscopic techniques are routinely employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, purification, and quantification of chemical entities nih.govnews-medical.netscielo.brchromatographyonline.comspecificpolymers.comnih.govnih.govchromatographyonline.comthermofisher.com. Coupled with detectors such as Diode Array Detectors (DAD) or Mass Spectrometry (MS), HPLC provides critical data on compound purity and identity news-medical.netscielo.br. Specifically, Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful analytical tools that offer detailed molecular weight and fragmentation pattern information, crucial for structural elucidation news-medical.netscielo.brnih.govchromatographyonline.com. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is essential for definitively confirming the chemical structure, stereochemistry, and purity of synthesized molecules electricveg.comelectricveg.comnih.govnews-medical.netscielo.brspecificpolymers.comresearchgate.net. The integration of these techniques, such as LC-NMR and LC-MS/MS, provides complementary data, thereby enhancing the confidence in structural assignments and purity assessments news-medical.netscielo.brspecificpolymers.comnih.govnih.govchromatographyonline.comresearchgate.net. For this compound, these analytical methods are vital for confirming its successful synthesis and ensuring its integrity for subsequent biological investigations nih.gov.

Broader Implications and Future Research Directions for 2 Thiosalvinorin B Studies

Contributions of 2-Thiosalvinorin B Research to Understanding Non-Nitrogenous Opioid Receptor Ligands

Salvinorin A, the parent compound, is notable for being the first identified non-nitrogenous, non-alkaloid ligand with potent and selective activity at the kappa opioid receptor (KOR) nih.govwikipedia.orgpnas.orgnih.gov. This characteristic sets it apart from traditional opioid ligands, which typically contain a basic nitrogen atom essential for their interaction with opioid receptors nih.govnih.gov. Research involving this compound, which features a sulfur atom substitution at the C-2 position, has further illuminated the structural requirements for KOR interaction within this unique chemical class nih.gov. Studies have shown that modifications at the C-2 position, such as the introduction of a thiol group in this compound, can influence binding affinity and potentially alter the compound's pharmacological profile nih.gov. The investigation into these non-nitrogenous structures broadens the understanding of ligand-receptor interactions beyond established pharmacophores, opening new avenues for drug design nih.govnih.gov.

Potential of the this compound Scaffold for Designing Novel KOR Probes

The chemical scaffold of salvinorin A, including derivatives like this compound, holds considerable potential for the development of novel probes to study the kappa opioid receptor nih.govnih.govnih.govcapes.gov.bracs.orgnih.govacs.orgacs.org. The ability to synthesize and modify these diterpenoid structures allows researchers to create tools that can selectively interact with KOR, aiding in the elucidation of its complex signaling pathways and physiological roles. For instance, the introduction of a free sulfhydryl group in this compound has been utilized in conjunction with cysteine-substitution mutagenesis of the KOR to map specific residue interactions within the binding pocket acs.orgnih.gov. This approach has revealed that certain tyrosine residues are critical for salvinorin A's high affinity and efficacy, and that modifications like the thiol group in this compound can lead to enhanced binding when specific receptor residues are altered acs.orgnih.gov. Such structure-activity relationship (SAR) studies are fundamental for designing targeted probes that can specifically label or activate KOR for research purposes.

Future Directions in Structure-Based Ligand Design and Computational Pharmacology Informed by this compound

The detailed understanding of how salvinorin A and its analogs, including this compound, interact with the KOR binding site provides a strong foundation for future structure-based ligand design and computational pharmacology pnas.orgacs.orgacs.orgacs.org. Molecular modeling and mutagenesis studies have identified key residues within the KOR, such as Tyr313, Tyr320, and Tyr119, that are critical for salvinorin A binding acs.orgnih.govacs.orgacs.orgcapes.gov.bracs.org. The specific interactions of this compound with these residues, particularly the influence of its thiol group on binding affinity when the receptor is mutated, offer valuable data for computational models acs.orgnih.gov. Future research can leverage this information to design new KOR ligands with tailored pharmacological profiles, such as biased agonists or antagonists, by computationally predicting how structural modifications affect receptor binding and downstream signaling nih.govacs.org. The development of more potent and selective KOR ligands, informed by the SAR of compounds like this compound, is crucial for advancing therapeutic strategies.

Exploration of Additional Molecular Targets and Pathways Potentially Modulated by this compound Beyond KOR

While the primary focus of research on salvinorin A and its derivatives, including this compound, has been their interaction with the kappa opioid receptor, broader investigations into other molecular targets and signaling pathways are warranted nih.govmdpi.comfrontiersin.org. Salvinorin A has been observed to have minimal activity at mu (MOR) and delta (DOR) opioid receptors, indicating a high degree of selectivity for KOR nih.govnih.govcapes.gov.brwikipedia.org. However, some studies have suggested potential interactions with other receptors, such as the dopamine (B1211576) D2 receptor, and have explored its modulation of cannabinoid type 1 receptors mdpi.comfrontiersin.org. The unique non-nitrogenous structure of salvinorin A and its analogs like this compound may allow them to interact with targets not typically modulated by conventional opioids. Future research could systematically screen this compound and related compounds against a wider panel of receptors and cellular pathways to uncover any additional, previously unrecognized biological activities, which could lead to novel therapeutic applications or a more comprehensive understanding of their pharmacological effects.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused, testable hypothesis about 2-thiosalvinorin B?

- Methodology :

- Define variables (e.g., receptor binding affinity, metabolic stability) and limit scope to 1–2 key variables to maintain depth .

- Ensure the hypothesis is neither too broad nor too narrow, addressing a gap in existing literature (e.g., "Does this compound exhibit selective κ-opioid receptor antagonism in vitro?") .

- Align the hypothesis with established theories (e.g., structure-activity relationships of salvinorin analogs) and prior experimental data .

Q. What systematic approaches are recommended for literature reviews on this compound?

- Methodology :

- Use databases like PubMed, SciFinder, and EMBASE with Boolean operators (e.g., "this compound AND pharmacokinetics NOT mass production") to refine results .

- Apply inclusion criteria (e.g., peer-reviewed studies post-2010, in vitro/in vivo models) and exclusion criteria (e.g., non-English abstracts, computational-only studies) .

- Critically evaluate study limitations (e.g., small sample sizes, lack of dose-response data) to identify research gaps .

Q. How should experimental protocols for synthesizing this compound be designed to ensure reproducibility?

- Methodology :

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing reaction conditions, purification steps, and characterization data (e.g., NMR, HPLC) .

- Include negative controls (e.g., solvent-only groups) and validate purity thresholds (>95%) to minimize batch variability .

- Deposit raw spectral data in repositories like Zenodo for independent verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

- Methodology :

- Conduct meta-analysis to compare experimental variables (e.g., cell lines, radioligand concentrations, temperature) .

- Apply statistical corrections (e.g., Bonferroni or Benjamini-Hochberg FDR control) to adjust for multiple comparisons in replicated assays .

- Validate findings using orthogonal methods (e.g., functional cAMP assays vs. radioligand displacement) .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships of this compound?

- Methodology :

- Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, ensuring replicates (n ≥ 3) and outlier removal via Grubbs’ test .

- Apply mixed-effects models to account for inter-experiment variability in animal studies .

- Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can structural modifications of this compound be optimized to improve metabolic stability without compromising activity?

- Methodology :

- Employ structure-activity relationship (SAR) studies with systematic substitutions (e.g., thiocarbonyl vs. carbonyl groups) .

- Use predictive ADMET tools (e.g., SwissADME) to prioritize analogs for synthesis .

- Validate stability in liver microsomes and correlate with pharmacokinetic parameters (e.g., t₁/₂) .

Data Management & Reporting

Q. What criteria should guide the selection of datasets for inclusion in a meta-analysis on this compound?

- Methodology :

- Prioritize studies with transparent methodologies (e.g., full experimental protocols, raw data availability) .

- Exclude datasets with incomplete metadata (e.g., missing error bars, unclear sample sizes) .

- Use PRISMA guidelines to document search strategies and study selection workflows .

Q. How can researchers ensure ethical compliance when sharing sensitive data on this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.